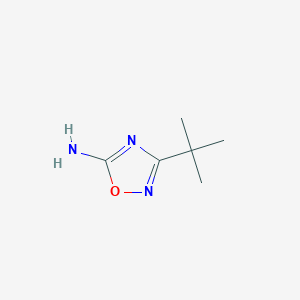

3-Tert-butyl-1,2,4-oxadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Tert-butyl-1,2,4-oxadiazol-5-amine and its derivatives involves various strategies, including condensation reactions and the use of tert-butyl nitrite as a mediator in synthesizing oxadiazole derivatives from terminal aryl alkenes through biradical reaction intermediates. This process results in the formation of new C═N, C═O, C-O, and C-N bonds, with both nitrogen atoms originating from tert-butyl nitrite and the carbonyl oxygen from water, showcasing the compound's versatility and potential for further chemical modifications (Sau et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of 3-Tert-butyl-1,2,4-oxadiazol-5-amine derivatives has been performed using various spectroscopic methods and single crystal X-ray diffraction. These studies reveal the compound's crystalline structure, confirming the presence of intermolecular hydrogen bonds and π–π stacking interactions that contribute to its stability and potential for interactions with other molecules (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

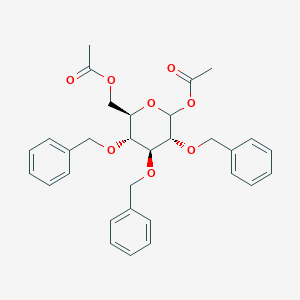

Chemical reactions involving 3-Tert-butyl-1,2,4-oxadiazol-5-amine often utilize its functional groups for further modifications and the development of novel compounds with potential biological activities. For example, its reaction with various nucleophiles and subsequent deprotection steps have been used to synthesize a wide range of amines, highlighting its utility in organic synthesis and medicinal chemistry (Ellman et al., 2002).

科学的研究の応用

Reactivity and Derivative Synthesis

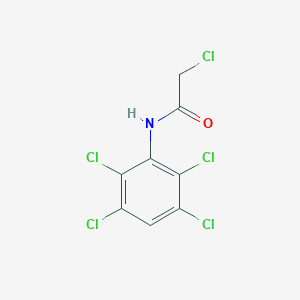

3-Tert-butyl-1,2,4-oxadiazol-5-amine serves as a precursor in the synthesis of biologically active compounds. Studies have explored its reactivity, leading to the formation of various derivatives. For instance, acylation reactions involving carboxylic acid chlorides and 3-Tert-butyl-1,2,4-oxadiazol-5-amine in the presence of triethylamine have been reported, yielding corresponding amides with established structures confirmed through spectral data (Mironovich & Shcherbinin, 2014).

Biological Activity and Antitumor Potential

The oxadiazole ring, present in 3-Tert-butyl-1,2,4-oxadiazol-5-amine, is a feature in natural products known for biological activity. Derivatives of this compound have been synthesized and tested for antitumor activity. For instance, compounds synthesized from 3-Tert-butyl-1,2,4-oxadiazol-5-amine demonstrated potent antitumor effects against a panel of cell lines, with certain derivatives exhibiting notable potency (Maftei et al., 2013).

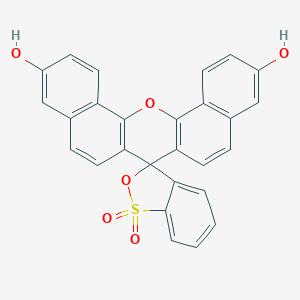

Photophysics and Fluorescence

The compound and its derivatives have applications in photophysics due to their unique fluorescence characteristics. For example, 1,3,4-oxadiazole derivatives exhibited significant photophysical properties, including single-photon and two-photon excited fluorescence. These properties are critical in applications like fluorescence microscopy and in developing materials for optical data storage (Wei, 2007).

Synthesis of Fluorinated Heterocyclic Compounds

3-Tert-butyl-1,2,4-oxadiazol-5-amine is instrumental in synthesizing fluorinated heterocyclic compounds. These compounds are synthesized through photochemical methods, involving the fragmentation of certain rings and capture by nitrogen nucleophiles. Such fluorinated compounds are valuable due to their unique chemical properties and potential applications in various industries, including pharmaceuticals and agrochemicals (Buscemi et al., 2001).

将来の方向性

The future directions for “3-Tert-butyl-1,2,4-oxadiazol-5-amine” and similar compounds could involve further exploration of their potential as anti-infective agents, given the reported activities of oxadiazoles . Additionally, the development of new synthetic methods could also be a focus of future research .

特性

IUPAC Name |

3-tert-butyl-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUUSWWGUOPVLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-1,2,4-oxadiazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![p-Ethylcalix[7]arene](/img/structure/B43631.png)